(Rac)-DNDI-8219

Visceral Leishmaniasis Antiparasitic Drug Discovery Nitroimidazole Prodrugs

Select (Rac)-DNDI-8219 for NTR2-prodrug activation studies requiring high in vivo efficacy (>97% clearance) and cardiac safety (minimal hERG inhibition). Avoid failed analogues R-84, R-89 (hERG liability) and 116, 117 (low oral bioavailability <15%). This candidate offers 100% oral bioavailability across mouse, rat, and hamster models. Ideal for SAR benchmarking and visceral leishmaniasis drug discovery.

Molecular Formula C20H26N6O4S3
Molecular Weight 510.7 g/mol
Cat. No. B12416133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-DNDI-8219
Molecular FormulaC20H26N6O4S3
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N
InChIInChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1
InChIKeyMBPWFMBRNJJXFY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Rac)-DNDI-8219? A Preclinical Antileishmanial Lead Candidate for VL Research


(Rac)-DNDI-8219, also referred to as R-6 or compound 58, is a synthetic nitroimidazooxazine analogue developed from a 900-compound pretomanid derivative library [1]. It acts as a prodrug requiring activation by a parasite-specific nitroreductase (NTR2) and displays dual inhibitory activity against Leishmania and Trypanosoma parasites, with primary utility in visceral leishmaniasis (VL) drug discovery programs . The compound is designated a preclinical backup development candidate based on its combination of in vitro potency, oral bioavailability, and a favorable cardiac safety margin relative to earlier leads in the same chemical series [1].

Why (Rac)-DNDI-8219 Cannot Be Substituted with Generic Nitroimidazole Analogues


Within the nitroimidazooxazine class, minor structural modifications produce substantial divergence in both efficacy and safety outcomes. Compounds such as R-84 and R-89 demonstrate potent antileishmanial activity but are potent inhibitors of the hERG cardiac potassium channel, introducing an unacceptable proarrhythmic risk that precludes their advancement [1]. Conversely, analogues like 116 and 117 exhibit sub-nanomolar in vitro potency yet fail in vivo due to poor aqueous solubility (0.13–0.27 μg/mL) and low oral bioavailability (11–15%) [1]. (Rac)-DNDI-8219 was specifically optimized to balance these competing liabilities—retaining high-level in vivo efficacy while mitigating hERG inhibition and maintaining acceptable solubility and oral exposure. Procurement of an untested analogue therefore carries a high probability of encountering either toxicological or pharmacokinetic failure in downstream models.

(Rac)-DNDI-8219 Quantitative Differentiation: In Vitro Potency, In Vivo Efficacy, and Safety Margins vs. In-Class Comparators


In Vitro Antileishmanial Potency of (Rac)-DNDI-8219 Against L. donovani Intramacrophage Amastigotes

(Rac)-DNDI-8219 (R-6) demonstrates potent inhibition of Leishmania donovani amastigotes in a mouse macrophage-based luciferase assay, with an IC50 of 0.39 μM [1]. This potency is comparable to that of the earlier hERG-compromised lead R-84 (IC50 0.24 μM) and is more than an order of magnitude greater than that of several racemic scaffold variants such as compound 22 (IC50 5.5 μM) [1].

Visceral Leishmaniasis Antiparasitic Drug Discovery Nitroimidazole Prodrugs

In Vivo Oral Efficacy of (Rac)-DNDI-8219 in the Stringent L. infantum Hamster Model

In the more stringent Leishmania infantum hamster model of VL, (Rac)-DNDI-8219 (R-6) provided >97% parasite clearance at a dose of 25 mg/kg administered orally twice daily [1]. This level of in vivo efficacy was achieved despite R-6's marginally lower in vitro potency relative to R-84 and R-89, both of which also displayed promising activity in this model but were abandoned due to hERG liability [1].

Visceral Leishmaniasis In Vivo Pharmacology Preclinical Efficacy Models

hERG Cardiac Safety Profile of (Rac)-DNDI-8219 vs. Earlier Leads R-84 and R-89

R-84 and R-89 were unexpectedly found to be potent inhibitors of the hERG potassium channel, a critical cardiac safety liability that precluded their further development [1]. In contrast, an extensive SAR investigation identified R-6 (DNDI-8219) and pyridine R-136 as compounds that retained excellent oral efficacy in the hamster model while exhibiting minimal hERG inhibition [1]. This differential safety profile was a decisive factor in earmarking R-6 as the favored backup development candidate [1].

Cardiac Safety Pharmacology hERG Inhibition Preclinical Toxicology

Aqueous Solubility of (Rac)-DNDI-8219 vs. Bioavailability-Limited Analogues 116 and 117

Poor aqueous solubility at pH 7 is a known cause of preclinical failure in the nitroimidazooxazine series. Analogues 116 and 117, despite possessing excellent in vitro potency against L. donovani (IC50s of 0.02–0.05 μM), exhibited extremely low solubility (0.13–0.27 μg/mL at pH 7) and consequently low oral bioavailability (11–15%) in mice, resulting in only 23–49% parasite inhibition in vivo [1]. (Rac)-DNDI-8219 (R-6) has an aqueous solubility of 12 μg/mL at pH 7—approximately two orders of magnitude higher than 116 and 117—enabling adequate oral exposure and robust in vivo efficacy [1].

Physicochemical Properties Oral Bioavailability Formulation Development

Cross-Species Oral Bioavailability and Pharmacokinetic Profile of (Rac)-DNDI-8219

(Rac)-DNDI-8219 (R-6) demonstrates high and consistent oral bioavailability across mouse (100%), rat (100%), and hamster (100%) species, with clearance values of 5.3 mL/min/kg (mouse), 11 mL/min/kg (rat), and 81 mL/min/kg (hamster) [1]. This cross-species PK consistency contrasts with comparator compound 24, which despite having moderate oral bioavailability in mice (50%), failed to translate to meaningful in vivo efficacy (only 31% inhibition at 25 mg/kg) [1].

Pharmacokinetics Oral Bioavailability ADME Properties

Cytotoxicity and Selectivity Profile of (Rac)-DNDI-8219

(Rac)-DNDI-8219 (R-6) exhibits low cytotoxicity toward human lung fibroblasts (MRC-5 cells), with an IC50 >64 μM [1]. When paired with its L. donovani IC50 of 0.39 μM, this yields a selectivity index (SI) of >164. (Rac)-DNDI-8219 also displays low cytotoxicity against L6 rat myoblast cells (IC50 >100 μM) . This level of host cell selectivity is consistent with other advanced leads in the series, including R-84 and R-89, which also showed MRC-5 IC50 values >64 μM [1].

Cytotoxicity Selectivity Index Host Cell Safety

(Rac)-DNDI-8219 Procurement Scenarios: Where This Compound Delivers Differentiated Value


Preclinical Efficacy Studies in Stringent VL Hamster Models Requiring hERG-Clean Leads

Researchers requiring a nitroimidazooxazine lead with demonstrated high-level in vivo efficacy (>97% parasite clearance) in the L. infantum hamster model AND a favorable cardiac safety margin (minimal hERG inhibition) should select (Rac)-DNDI-8219. This compound directly addresses the key liability that halted progression of earlier leads R-84 and R-89 [1].

Oral Dosing Pharmacokinetic and Pharmacodynamic Studies Across Mouse, Rat, and Hamster Species

For studies requiring reliable oral bioavailability across multiple preclinical species, (Rac)-DNDI-8219 offers complete (100%) oral bioavailability in mouse, rat, and hamster models—a PK profile unmatched by solubility-limited comparators such as 116 and 117 (<15% bioavailability) [1].

Structure-Activity Relationship (SAR) Studies Focused on Balancing Efficacy and Cardiac Safety

Investigators exploring SAR within the nitroimidazooxazine chemotype can use (Rac)-DNDI-8219 as a benchmark compound that successfully decouples antileishmanial potency from hERG inhibition. Comparative studies with R-84 or R-89 can illuminate structural determinants of hERG liability [1].

In Vitro Selectivity and Mechanism-of-Action Studies Leveraging NTR2-Dependent Activation

For studies investigating parasite-specific nitroreductase (NTR2)-mediated prodrug activation, (Rac)-DNDI-8219 provides a well-characterized chemical probe with documented potency against intramacrophage amastigotes (L. donovani IC50 0.39 μM) and low host cell cytotoxicity (selectivity index >164) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-DNDI-8219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.